![molecular formula C11H16BrN5 B1277770 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 956441-24-0](/img/structure/B1277770.png)
1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
The compound "1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of extensive research in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of amines with other reactive intermediates. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is achieved by reacting primary and secondary amines with the tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative . This method could potentially be adapted for the synthesis of the compound by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for various intermolecular interactions. For example, antipyrine-like derivatives have been studied using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, revealing that their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These findings suggest that similar analyses could provide insights into the molecular structure of "this compound".
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. The oxidation of amines and sulfides by a bromo-dihydro-hydroperoxy-dimethyl-diphenyl-pyrazole compound has been reported to produce amine oxides and sulfoxides in high yield . This indicates that the bromo group in the compound of interest may also facilitate oxidation reactions, which could be relevant for its chemical reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific substituents and structure. For example, the reactivity of a bromomethyl analogue of a pyrimidine derivative with amines and hydrazines has been explored, leading to the synthesis of fused-ring pyrimidines and denitration reactions . These studies highlight the importance of the substituents in determining the reactivity and properties of the compounds. Therefore, a detailed analysis of the physical and chemical properties of "this compound" would require experimental data specific to this compound.
Scientific Research Applications
Synthesis and Chemical Characterization
- Researchers have synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, incorporating different nitrogen and sulphur containing heterocyclic compounds. These derivatives exhibit significant antibacterial activity against various bacterial species, highlighting their potential in medicinal chemistry and pharmaceutical applications (Al-Smaisim, 2012).
Corrosion Inhibition
- A study on bipyrazolic-type organic compounds, including derivatives of 3,5-dimethyl-1H-pyrazole, demonstrated their effectiveness as corrosion inhibitors. Their efficiency and reactive sites were analyzed using density functional theory (DFT), providing insights into their role in protecting metals from corrosion (Wang et al., 2006).
Molecular Structure Analysis
- Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including 3,5-dimethyl-1H-pyrazol derivatives, involved molecular structure investigations using X-ray crystallography and DFT calculations. This study contributes to understanding the intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).
Catalytic Applications
- Cobalt(II) and copper(II) complexes with armed ligands including 3,5-dimethyl-1H-pyrazol derivatives have been synthesized and characterized. These complexes demonstrate selective coordination, which is crucial in catalysis and material science (Hadda et al., 2007).
Pharmaceutical Research
- Certain 3,5-diphenyl-1H-pyrazole derivatives, including the 4-bromo variants, have been synthesized and found to exhibit analgesic, anti-inflammatory, and other medicinal properties in animal models, indicating their potential in drug development (Bondavalli et al., 1988).
Future Directions
Pyrazole derivatives, including this compound, have been the subject of numerous studies due to their wide range of pharmacological activities . Future research could focus on further elucidating the chemical properties, synthesis methods, and potential applications of this compound in various fields.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN5/c1-6-10(12)8(3)16(14-6)5-17-9(4)11(13)7(2)15-17/h5,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQFPYOFDZTGEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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